Diethyl 2-Methyl-d3-2-propylmalonate
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Overview
Description
Diethyl 2-Methyl-d3-2-propylmalonate is a compound with the molecular formula C11H17D3O4 and a molecular weight of 219.29 . It is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is primarily used in research, particularly in the fields of chemistry and biology, due to its unique isotopic properties .
Preparation Methods
The synthesis of Diethyl 2-Methyl-d3-2-propylmalonate involves several steps. One common method includes the alkylation of diethyl malonate with deuterated methyl iodide and propyl bromide under basic conditions. The reaction typically uses sodium ethoxide as a base and ethanol as a solvent. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Diethyl 2-Methyl-d3-2-propylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed to form the corresponding malonic acid derivative.
Decarboxylation: Upon heating, it can undergo decarboxylation to yield a substituted acetic acid.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and alkyl halides (e.g., methyl iodide, propyl bromide). The major products formed depend on the specific reaction conditions but typically include various substituted malonates and acetic acids .
Scientific Research Applications
Diethyl 2-Methyl-d3-2-propylmalonate has several applications in scientific research:
Isotope Labeling: Due to its deuterium content, it is used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Proteomics: It is used in proteomics research to study protein structures and functions.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as a building block in organic synthesis to create more complex molecules
Mechanism of Action
The mechanism of action of Diethyl 2-Methyl-d3-2-propylmalonate is primarily related to its role as a precursor in various chemical reactions. Its deuterium atoms can be used to study reaction mechanisms by observing how the presence of deuterium affects reaction rates and pathways. This compound does not have a specific biological target but is valuable in mechanistic studies due to its isotopic properties .
Comparison with Similar Compounds
Diethyl 2-Methyl-d3-2-propylmalonate can be compared with other malonate derivatives, such as:
Diethyl malonate: Lacks deuterium atoms and is commonly used in organic synthesis.
Diethyl 2-methylmalonate: Similar structure but without deuterium, used in similar applications.
Diethyl 2-propylmalonate: Similar structure but without deuterium, used in organic synthesis
The uniqueness of this compound lies in its deuterium content, which makes it particularly useful for isotope labeling and mechanistic studies .
Properties
IUPAC Name |
diethyl 2-propyl-2-(trideuteriomethyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLCPJSRSNVLX-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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